Isobutyl 2-butenoate (isobutyl crotonate) is a branched-chain unsaturated ester characterized by its α,β-unsaturated carbonyl system and a sterically shielding isobutyl group. In industrial procurement, it serves as a dual-purpose material: a specialty monomer for tuning the hydrolysis and glass transition temperature (Tg) of copolymers, and a premium flavor and fragrance ingredient imparting sweet, rum-like tropical notes[1]. With a molecular weight of 142.20 g/mol and a boiling point of approximately 171 °C, it offers a highly favorable volatility profile compared to lighter crotonates. Its unique combination of a reactive double bond for group-transfer and radical polymerizations, coupled with the moderate steric bulk of the isobutyl ester, makes it a critical building block for self-polishing marine coatings, advanced adhesives, and high-substantivity fragrance formulations [1].
Attempting to substitute isobutyl 2-butenoate with simpler, unhindered analogs like methyl or ethyl crotonate fundamentally alters both process safety and end-product performance. From a handling perspective, ethyl crotonate is a highly volatile, severe fire hazard with a flash point of 2 °C, requiring stringent explosion-proof infrastructure, whereas isobutyl 2-butenoate dramatically simplifies scale-up logistics with a flash point of 55 °C . In polymer science, the lack of steric hindrance in linear crotonates leads to rapid, uncontrolled hydrolysis in moisture-sensitive formulations and higher reactivity ratios that disrupt targeted copolymer microstructures [1]. Conversely, over-hindered alternatives like tert-butyl crotonate completely fail to polymerize under standard group-transfer polymerization conditions [1]. Furthermore, in olfactory applications, lighter crotonates introduce sharp, pungent, and chemical off-notes that ruin the sweet, tropical profile required for premium consumer products, making isobutyl 2-butenoate strictly non-interchangeable[2].
Isobutyl 2-butenoate significantly improves handling safety and reduces evaporative losses during manufacturing compared to its linear counterpart, ethyl crotonate. Quantitative data shows that ethyl crotonate exhibits a highly hazardous flash point of 2 °C and a vapor pressure of 65 hPa at 50 °C . In stark contrast, the increased molecular weight and branched structure of isobutyl 2-butenoate elevate the flash point to 55 °C and reduce the vapor pressure to approximately 1.79 mmHg at 25 °C [1]. This shifts the material out of the extreme flammability risk category.
| Evidence Dimension | Flash Point and Vapor Pressure |
| Target Compound Data | Flash point 55 °C; Vapor pressure ~1.79 mmHg (25 °C) |
| Comparator Or Baseline | Ethyl crotonate (Flash point 2 °C; Vapor pressure 65 hPa at 50 °C) |
| Quantified Difference | +53 °C increase in flash point; massive reduction in volatility |
| Conditions | Standard atmospheric pressure, closed cup flash point testing |
Eliminates the need for Class IB flammable liquid handling protocols, directly lowering procurement, storage, and facility engineering costs.
In the synthesis of specialized poly(crotonates) via organic acid-catalyzed group-transfer polymerization (GTP), the ester alkyl group dictates reactivity. Studies demonstrate that linear esters like ethyl crotonate polymerize smoothly (72% yield at -40 °C), while fully hindered esters like tert-butyl crotonate fail to polymerize entirely (0% yield)[1]. Isobutyl 2-butenoate occupies the critical intermediate space, where its branched structure provides sufficient steric hindrance to modulate polymerization kinetics and control molecular weight distribution without completely quenching the reaction [1].
| Evidence Dimension | Polymerization Yield in GTP |
| Target Compound Data | Intermediate, controlled yield and kinetics |
| Comparator Or Baseline | Ethyl crotonate (72% yield) vs. tert-butyl crotonate (0% yield) |
| Quantified Difference | Provides a tunable reactivity midpoint between unhindered (high reactivity) and fully hindered (zero reactivity) crotonates |
| Conditions | Organic acid-catalyzed GTP at -40 °C for 24 hours |
Allows polymer chemists to precisely control copolymer sequence distribution and molecular weight in specialty acrylic and crotonate resins.
In the formulation of self-polishing marine antifouling coatings, the binder's hydrolysis rate in seawater must be strictly controlled. Silyl ester copolymers utilizing isobutyl 2-butenoate as a comonomer exhibit superior shelf-life and a slower, more controlled polishing rate compared to those using methyl or ethyl crotonate [1]. The branched isobutyl group sterically shields the ester linkage from premature moisture-driven hydrolysis during storage and slows degradation in alkaline seawater, extending the coating's active lifespan [1].
| Evidence Dimension | Ester Hydrolysis Rate / Polishing Rate |
| Target Compound Data | Slower, controlled hydrolysis due to isobutyl steric shielding |
| Comparator Or Baseline | Methyl/Ethyl crotonate (Rapid hydrolysis, poor storage stability) |
| Quantified Difference | Extended formulation shelf-life and prolonged active release in marine environments |
| Conditions | Moisture exposure during storage and seawater immersion |
Ensures marine coating formulations do not degrade prematurely in the can and provide long-lasting, predictable antifouling performance on ship hulls.
For flavor and fragrance procurement, the substitution of the ester group fundamentally alters the organoleptic profile. Ethyl crotonate is characterized by sharp, pungent, and chemical top notes . In contrast, isobutyl 2-butenoate delivers a sweet, rum-like, and tropical fruit profile with a high substantivity of up to 137 hours [1]. This qualitative shift is driven by the heavier, branched isobutyl group, which lowers the volatility and eliminates the harsh ethereal pungency associated with shorter-chain crotonates[1].
| Evidence Dimension | Odor Profile and Substantivity |
| Target Compound Data | Sweet, tropical, rum-like; 137-hour substantivity |
| Comparator Or Baseline | Ethyl crotonate (Sharp, pungent, sour, chemical) |
| Quantified Difference | Complete elimination of pungent chemical off-notes in favor of smooth, long-lasting fruity notes |
| Conditions | Evaluated at 100% concentration and in fragrance concentrates (up to 5%) |
Crucial for high-end cosmetic and beverage formulations where harsh chemical notes lead to consumer rejection.
Due to its ability to sterically tune hydrolysis rates, isobutyl 2-butenoate is an ideal comonomer for silyl ester-based marine paints, ensuring stable shelf-life and controlled biocide release in seawater [1].
Leveraged in group-transfer polymerization (GTP) and radical copolymerization where intermediate steric hindrance is required to control polymer architecture, molecular weight, and glass transition temperature (Tg)[2].
The compound is the right choice for formulating high-substantivity pineapple, grape, and rum notes in cosmetics, baked goods, and beverages, avoiding the pungent off-notes of lighter crotonates [3].
Used as a sterically tuned Michael acceptor in organolithium-mediated asymmetric synthesis, where the isobutyl group provides the necessary bulk for high diastereoselectivity (e.g., >94% de) during chiral alkylation [4].
Flammable